Rimeporide - 187870-78-6

Rimeporide

Catalog Number: EVT-280700
CAS Number: 187870-78-6
Molecular Formula: C11H15N3O5S2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , ] NHE-1 is a protein found in cell membranes that plays a crucial role in regulating intracellular pH by removing intracellular protons (H+) in exchange for extracellular sodium ions (Na+). [] In the context of scientific research, Rimeporide is primarily investigated for its potential in treating diseases where NHE-1 activity is implicated, such as Duchenne Muscular Dystrophy (DMD) and ischemic stroke. [, , , ]

Amiloride

Compound Description: Amiloride is a potassium-sparing diuretic that also acts as an inhibitor of sodium-hydrogen exchangers (NHEs) [].

Cariporide

Compound Description: Cariporide is another potent inhibitor of NHE-1 that has been investigated for its cardioprotective effects [].

Relevance: Like Rimeporide, Cariporide belongs to the guanidine class of NHE inhibitors and exhibits strong inhibitory activity against NHE-1 []. The structural similarity between the two compounds suggests a common binding mechanism to the NHE-1 protein.

HOE642

Compound Description: HOE642 is a selective inhibitor of NHE-1 known for its anti-inflammatory and neuroprotective properties [].

Relevance: This study investigated the efficacy of both HOE642 and Rimeporide as therapeutic agents for ischemic stroke. The study found that both NHE-1 inhibitors provided comparable benefits in reducing inflammation and improving functional recovery after stroke, highlighting their similar therapeutic potential in targeting NHE-1 [].

Clopidogrel

Compound Description: Clopidogrel is an antiplatelet medication commonly used to prevent blood clots [].

Relevance: While not structurally related to Rimeporide, Clopidogrel is mentioned in the context of treating COVID-19-related blood clotting complications []. The paper discusses the potential of Rimeporide as a novel therapeutic approach for these complications, highlighting its potential advantages over existing treatments like Clopidogrel.

Aspirin

Compound Description: Aspirin is a widely used nonsteroidal anti-inflammatory drug (NSAID) with antiplatelet effects [].

Relevance: Similar to Clopidogrel, Aspirin is mentioned as a standard treatment option for COVID-19-associated blood clotting issues []. The paper explores Rimeporide as a potential alternative or adjunctive therapy for managing these complications, given its distinct mechanism of action compared to Aspirin.

Ramatroban

Compound Description: Ramatroban is a thromboxane receptor antagonist that inhibits platelet aggregation and bronchoconstriction [].

Relevance: This paper discusses Ramatroban alongside Rimeporide as potential treatments for long-COVID-related vascular damage and blood clotting abnormalities []. Although their mechanisms differ, both compounds target pathways involved in these conditions.

Emricasan

Compound Description: Emricasan is a pan-caspase inhibitor that has shown promise in treating liver diseases and is being investigated for its potential benefits in other conditions [].

Relevance: This paper highlights Emricasan and Rimeporide as promising small molecules for addressing long-COVID complications related to blood clotting and vascular health []. The inclusion of both compounds suggests their potential synergistic effects in managing the multifaceted aspects of this condition.

Polyphenolic Compounds

Compound Description: Polyphenolic compounds are a large group of naturally occurring compounds found in plants with antioxidant and anti-inflammatory properties [].

Relevance: This paper groups Rimeporide with natural polyphenolic compounds as potential therapeutic agents for long-COVID-related vascular and clotting abnormalities []. This association suggests that Rimeporide might share some beneficial properties with these compounds, potentially through its anti-inflammatory and antioxidant effects.

Source and Classification

Rimeporide, initially designated as EMD 87580, is classified as a benzoyl-guanidine derivative. It functions primarily as an NHE-1 inhibitor, which is critical for maintaining intracellular ion balance in mammalian cells. The NHE-1 isoform is predominantly expressed in cardiac and skeletal muscle tissues, playing a vital role in physiological processes such as regulating intracellular pH and cell volume . This compound is synthesized from various precursors through specific chemical reactions.

Synthesis Analysis

The synthesis of Rimeporide involves several steps:

  1. Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methylbenzoic acid from 2-bromo-5-chlorotoluene through halogen-metal exchange followed by carbon dioxide treatment.
  2. Formation of Sulfonyl Derivatives: This acid is then reacted with chlorosulfonic acid and sodium sulfite to yield sulfonyl derivatives.
  3. Guanidination: The key step involves the guanidination of the sulfonyl compound using guanidine or aminoguanidine in polar solvents like dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures (50°C to 180°C) .
  4. Final Product Isolation: The final product is isolated through crystallization processes after reacting with hydrochloric acid to form the hydrochloride salt of Rimeporide.
Molecular Structure Analysis

Rimeporide's molecular structure can be described by its formula C12H14N4O4S2C_{12}H_{14}N_4O_4S_2. The compound features:

  • Benzoyl Group: Contributing to its lipophilicity and ability to penetrate cellular membranes.
  • Guanidine Moiety: Essential for its interaction with the NHE-1 protein.
  • Sulfonyl Groups: These groups enhance the compound's solubility and stability.

The structural formula indicates a complex arrangement that allows for specific binding interactions with the target protein .

Chemical Reactions Analysis

Rimeporide participates in several important chemical reactions:

  1. Inhibition of NHE-1 Activity: It acts as a competitive inhibitor for the sodium-proton exchanger, effectively blocking sodium influx and promoting proton efflux under pathological conditions.
  2. Reactivity with Biological Targets: Rimeporide interacts selectively with the NHE-1 isoform without significantly affecting other isoforms or unrelated proteins, which is crucial for minimizing side effects .

These reactions underscore its potential therapeutic applications in conditions characterized by dysregulated ion transport.

Mechanism of Action

The mechanism of action of Rimeporide revolves around its inhibition of the NHE-1 protein. Under normal physiological conditions, NHE-1 exchanges one intracellular proton for one extracellular sodium ion, helping to regulate intracellular pH. In pathological states, such as ischemia or heart failure, NHE-1 activity increases, leading to sodium overload and subsequent cellular damage.

Rimeporide binds to the NHE-1 protein, preventing this exchange. This action results in decreased intracellular sodium levels and mitigates associated cellular stress responses . Experimental studies have shown that Rimeporide effectively reduces inflammation and fibrosis in cardiac tissues by modulating these ionic changes .

Physical and Chemical Properties Analysis

Rimeporide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 306.38 g/mol.
  • Solubility: Highly soluble in polar solvents such as dimethyl sulfoxide and ethanol.
  • Melting Point: Specific melting points can vary based on formulation but generally fall within a range conducive to oral administration .

These properties are critical for its formulation into pharmaceutical preparations.

Applications

Rimeporide has several promising applications:

  1. Cardioprotection: Its primary application lies in protecting cardiac tissues from damage during ischemic events or chronic heart failure by inhibiting excessive sodium influx.
  2. Duchenne Muscular Dystrophy Treatment: Clinical studies have indicated that Rimeporide may improve muscle function and reduce fibrosis in patients with DMD .
  3. Potential Anti-inflammatory Agent: Due to its effects on ion transport mechanisms, it may also serve as an anti-inflammatory agent in various pathological conditions involving inflammation .
Mechanistic Insights into Rimeporide’s Pharmacological Activity

NHE-1 Inhibition and Cellular Ion Homeostasis Regulation

Rimeporide (EMD-87580) functions as a potent, selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein ubiquitously expressed in cardiac and skeletal muscle. NHE-1 regulates intracellular pH (pH~i~) and volume by extruding one intracellular proton (H⁺) in exchange for one extracellular sodium ion (Na⁺). In Duchenne Muscular Dystrophy (DMD), the absence of dystrophin leads to sarcolemmal fragility, chronic Na⁺ influx, and intracellular Na⁺ overload. Rimeporide binds to NHE-1’s extracellular domain, inhibiting its hyperactivity and preventing pathological Na⁺ accumulation. Preclinical studies in mdx mice (a DMD model) confirmed that Rimeporide reduces intracellular Na⁺ concentrations by 35–40%, thereby interrupting the cascade of ionic imbalances that drive myocyte necrosis [1] [4] [8].

Table 1: Key Molecular Targets of Rimeporide

Target ProteinBiological RoleEffect of Rimeporide
NHE-1 (SLC9A1)Na⁺/H⁺ exchange, pH~i~ regulationInhibition reduces Na⁺ influx and cytosolic Na⁺ overload
NCX (SLC8A1)Na⁺/Ca²⁺ exchangeIndirectly reduces Ca²⁺ influx via lowered Na⁺ gradient
TRPC channelsCalcium leak channelsAttenuates Ca²⁺ entry secondary to NHE-1 inhibition

Modulation of Sodium-Calcium Exchanger (NCX) Dynamics in Dystrophic Tissues

The Na⁺ overload resulting from NHE-1 hyperactivity directly impacts calcium (Ca²⁺) homeostasis via the sodium-calcium exchanger (NCX). Under physiological conditions, NCX extrudes Ca²⁺ using the Na⁺ gradient. In DMD, elevated intracellular Na⁺ reverses NCX activity, causing Ca²⁺ influx and pathological cytosolic Ca²⁺ accumulation. This Ca²⁺ overload activates proteases (e.g., calpains), mitochondrial dysfunction, and ultimately myofiber necrosis. Rimeporide’s primary inhibition of NHE-1 normalizes the Na⁺ gradient, restoring NCX forward-mode operation and reducing intracellular Ca²⁺ by 50% in mdx cardiomyocytes. Studies in Golden Retriever Muscular Dystrophy (GRMD) dogs demonstrated that Rimeporide preserves left ventricular ejection fraction by 25% compared to untreated controls, directly linking NCX modulation to cardioprotection [1] [6] [9].

Anti-Fibrotic and Anti-Inflammatory Pathways in Muscular Degeneration

Beyond ion regulation, Rimeporide exhibits multimodal activity against downstream DMD pathologies:

  • Anti-Fibrotic Effects: Chronic calcium overload and inflammation in DMD activate fibroblasts, leading to collagen deposition and myocardial fibrosis. Rimeporide suppresses transforming growth factor-beta (TGF-β) signaling and collagen synthesis. In GRMD dogs, treated animals showed a 40% reduction in cardiac fibrosis biomarkers (e.g., PICP, PINP) and decreased collagen volume fraction in histological analyses [1] [9].
  • Anti-Inflammatory Effects: NHE-1 inhibition reduces pro-inflammatory cytokine release (e.g., TNF-α, IL-6) and leukocyte infiltration. In mdx mice, Rimeporide decreased serum creatine kinase (CK) levels by 60%, indicating attenuated muscle membrane damage and inflammation [1] [4].These effects collectively delay muscle degeneration and preserve tissue architecture.

Table 2: Preclinical Efficacy of Rimeporide in DMD Models

Model SystemInterventionKey OutcomesReference
mdx miceRimeporide (10 mg/kg/day, 8 weeks)↓ CK (60%), ↓ necrosis, ↑ muscle force [1]
GRMD dogsRimeporide (5 mg/kg/day, 6 months)↑ LVEF (25%), ↓ fibrosis (40%) [9]
BIO 14.6 hamstersRimeporide (lifelong)↓ Mortality, ↓ Ca²⁺ accumulation [1]

pH-Dependent Cytoprotective Mechanisms in Cardiomyocytes

DMD tissues exhibit aberrant alkalization due to NHE-1 overactivity, with muscle pH increasing proportionally to dystrophin deficiency severity. This elevated pH (~7.5 vs. ~7.2 in healthy muscle) destabilizes lysosomal membranes and accelerates apoptosis. Rimeporide acidifies the cytosol by blocking H⁺ extrusion, restoring physiological pH~i~ (7.0–7.2). In human DMD myotubes, this pH correction:

  • Stabilizes mitochondrial permeability transition pores (mPTPs), reducing reactive oxygen species (ROS) generation by 30% [6] [8].
  • Normalizes lysosomal enzyme activity, limiting autophagic cell death.Phase Ib trials in DMD patients confirmed Rimeporide’s pharmacodynamic activity, with dose-dependent reductions in serum microRNA biomarkers linked to cardiac stress (e.g., miR-29a) within 4 weeks [1] [4].

Properties

CAS Number

187870-78-6

Product Name

Rimeporide

IUPAC Name

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide

Molecular Formula

C11H15N3O5S2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15)

InChI Key

GROMEQPXDKRRIE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

Rimeporide free base; EMD87580; EMD-87580; EMD 87580;

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.